Ethoxycarbonylguanidine
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Overview
Description
Ethoxycarbonylguanidine is a derivative of guanidine, a compound known for its versatile applications in various fields such as pharmaceuticals, agriculture, and materials science. Guanidine derivatives, including this compound, are characterized by their ability to form strong hydrogen bonds and their high basicity, making them valuable in numerous chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxycarbonylguanidine can be synthesized through several methods. One common approach involves the reaction of guanidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Guanidine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Another method involves the use of ethyl isocyanate, which reacts with guanidine to form this compound: [ \text{Guanidine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Ethoxycarbonylguanidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert this compound to simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted guanidines depending on the nucleophile used
Scientific Research Applications
Ethoxycarbonylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine-containing compounds.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and receptor antagonists.
Medicine: Some derivatives exhibit pharmacological activities, including antiviral and anticancer properties.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism by which ethoxycarbonylguanidine exerts its effects involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites or alter receptor functions by interacting with specific binding sites. The high basicity of this compound allows it to participate in proton transfer reactions, which can modulate the activity of biological molecules .
Comparison with Similar Compounds
Acetylguanidine: Similar in structure but with an acetyl group instead of an ethoxycarbonyl group.
Methylguanidine: Contains a methyl group instead of an ethoxycarbonyl group.
Phenylguanidine: Features a phenyl group in place of the ethoxycarbonyl group.
Uniqueness: Ethoxycarbonylguanidine is unique due to its ethoxycarbonyl group, which imparts distinct chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
ethyl N-(diaminomethylidene)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-2-9-4(8)7-3(5)6/h2H2,1H3,(H4,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMWAPBGTMMDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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